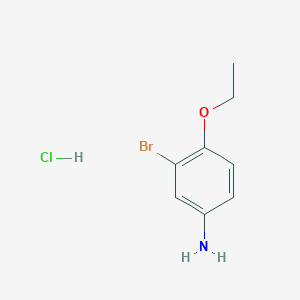
6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a methoxyethyl group, and a tetrahydroquinolin-2-one core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one with an appropriate amine source under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency, yield, and purity, often involving continuous flow chemistry to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or nitric acid, with reactions typically conducted at elevated temperatures.
Reduction: Reducing agents such as iron or tin chloride are often used, with reactions carried out in acidic conditions.
Substitution: Various nucleophiles can be used, with reactions often performed in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of compounds with different functional groups attached to the methoxyethyl moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features allow it to interact with various biomolecules.
Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and synthesis.
Industry: In industry, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
6-Amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione
6-Amino-1-(2-methoxyethyl)pyridine-2,4(1H,3H)-dione
6-Amino-1-(2-methoxyethyl)quinoline-2,4(1H,3H)-dione
Uniqueness: 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is unique in its structural features, particularly the tetrahydroquinolin-2-one core, which distinguishes it from other similar compounds. This structural difference can lead to variations in reactivity and biological activity.
Eigenschaften
IUPAC Name |
6-amino-1-(2-methoxyethyl)-3,4-dihydroquinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-7-6-14-11-4-3-10(13)8-9(11)2-5-12(14)15;/h3-4,8H,2,5-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSCBKFIGWRAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CCC2=C1C=CC(=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
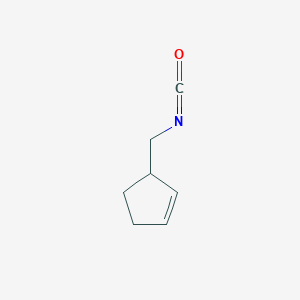
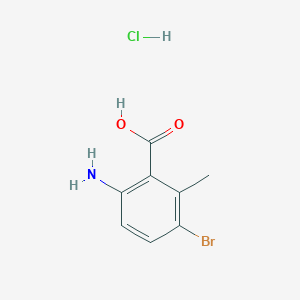
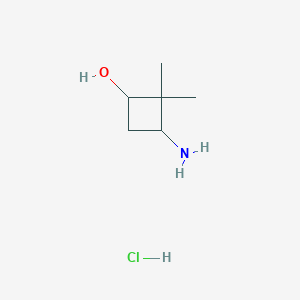
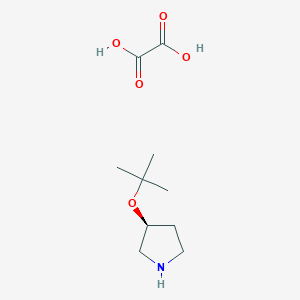

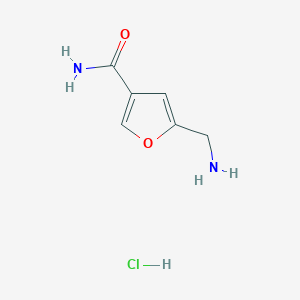
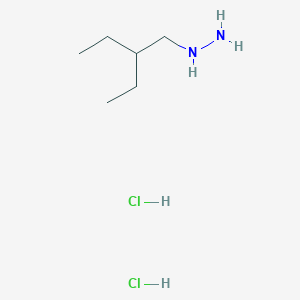
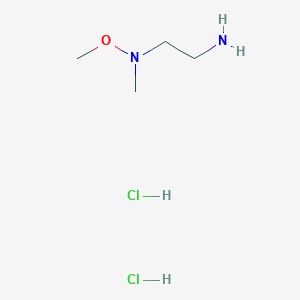
![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)
